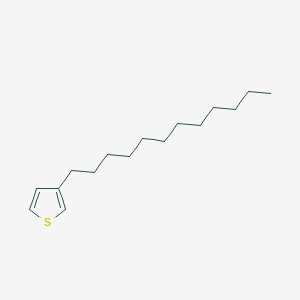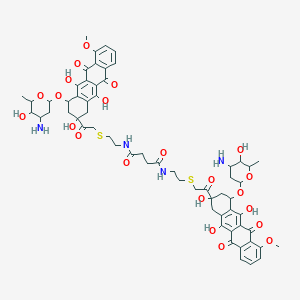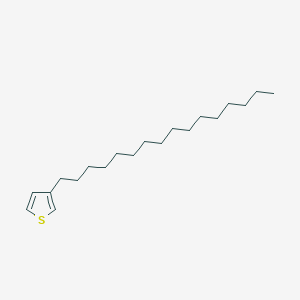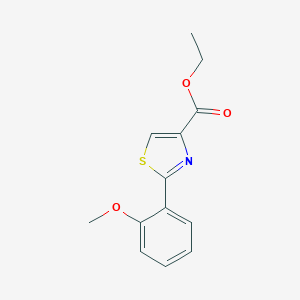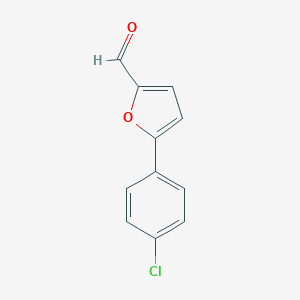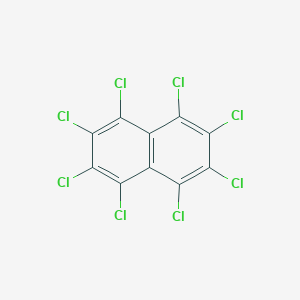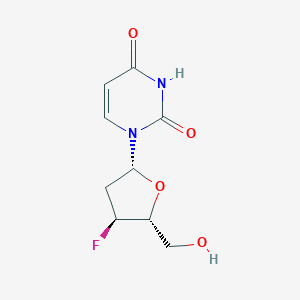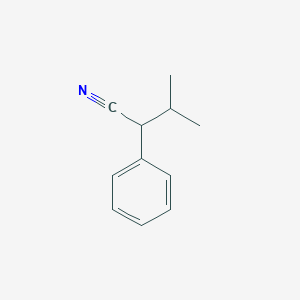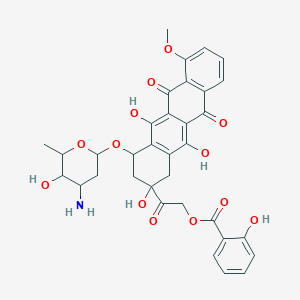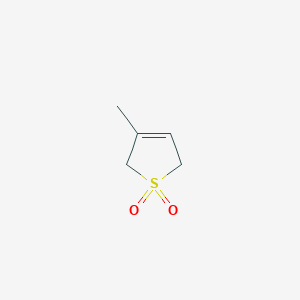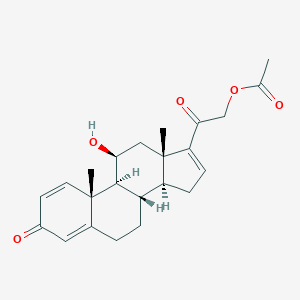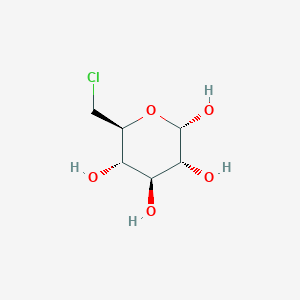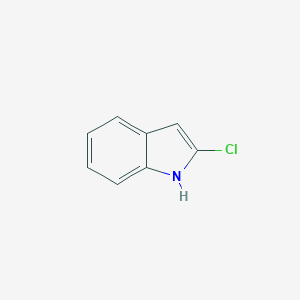
2-chloro-1H-indole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-chloro-1H-indole and its derivatives has been explored through various methods, including palladium-catalyzed indolization of 2-chloroanilines with internal alkynes, offering a new approach to 2,3-disubstituted indoles with high regioselectivity (Shen et al., 2004). Another notable method involves the hydroamination/Heck reaction sequence starting from 2-chloroaniline, using a TiCl4-catalyzed process for one-pot indole synthesis (Ackermann et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-chloro-1H-indole derivatives, such as tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, has been elucidated using spectroscopic methods and X-ray diffraction. These studies reveal detailed information on the molecular geometry, bonding, and electronic properties, providing insights into the chemical reactivity and interactions of these compounds (Yao et al., 2023).
Chemical Reactions and Properties
Indoles, including 2-chloro-1H-indole, undergo a variety of chemical reactions, reflecting their rich chemistry and versatility. For instance, indoles can participate in Brønsted acid-catalyzed [3+2]-cycloaddition reactions, enabling the synthesis of complex molecules with high enantioselectivity (Bera & Schneider, 2016). The functionalization of indoles through palladium-catalyzed reactions is another critical aspect, allowing the introduction of diverse substituents and the formation of novel indole derivatives (Cacchi & Fabrizi, 2005).
Physical Properties Analysis
The physical properties of 2-chloro-1H-indole derivatives, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are determined through empirical studies and contribute to the compound's utility in various fields.
Chemical Properties Analysis
The chemical properties of 2-chloro-1H-indole, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are essential for its applications in synthesis and industrial processes. Studies on indole synthesis, including those on 2-chloro-1H-indole, provide a comprehensive understanding of these properties and their implications for synthetic strategies (Taber & Tirunahari, 2011).
Wissenschaftliche Forschungsanwendungen
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biological properties . Here are some applications of indole derivatives:
-
Pharmaceutical Field
- Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Chemical Synthesis
-
Industrial Applications
-
Biotechnological Production
-
Antiviral Activity
- Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and showed inhibitory activity against influenza A .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
-
Multicomponent Reactions
- 1H-Indole-3-carbaldehyde and its derivatives, including “2-chloro-1H-indole”, are essential and efficient chemical precursors for generating biologically active structures .
- They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- MCRs are generally high-yielding, operationally friendly, time- and cost-effective , complying with the green chemistry criteria .
-
Antioxidant Activity
- Indole derivatives have shown significant antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- They are often used in food preservation and health supplements .
-
Antibiotic Activity
- Indole derivatives have been found to have antibiotic properties . They can inhibit the growth of bacteria and other microorganisms, making them useful in the treatment of infections .
- For example, certain indole derivatives have been found to be effective against Staphylococcus aureus, a common cause of skin and respiratory infections .
-
Anti-Inflammatory Activity
- Indole derivatives have been reported to have anti-inflammatory properties . They can reduce inflammation and swelling, making them useful in the treatment of conditions like arthritis and asthma .
- For example, certain indole derivatives have been found to inhibit the production of pro-inflammatory cytokines, proteins that promote inflammation .
-
Anticancer Activity
-
Anti-HIV Activity
- Indole derivatives have been reported to have anti-HIV properties . They can inhibit the replication of the HIV virus, making them useful in the treatment of HIV/AIDS .
- For example, certain indole derivatives have been found to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that the virus uses to replicate itself .
-
Antimicrobial Activity
- Indole derivatives have been found to have antimicrobial properties . They can inhibit the growth of bacteria, fungi, and other microorganisms, making them useful in the treatment of various infections .
- For example, certain indole derivatives have been found to be effective against Escherichia coli, a common cause of foodborne illness .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZHNVUMFPGVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1H-indole | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)
![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)
